1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is a heterocyclic organic compound characterized by the presence of a pyrimidinyl group linked to an azetidinyl ring, which is further substituted with a hydroxyl group. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that allow for interaction with various biological targets. The compound's chemical identity is denoted by the CAS number 1154030-25-7, and it has been studied for its antimicrobial and antitubercular properties, among others.
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol belongs to the class of heterocyclic aromatic organic compounds. It is specifically classified under pyrimidine derivatives, which are known for their diverse biological activities. The compound can be synthesized through various chemical routes, making it accessible for research and industrial applications .
The synthesis of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol can be achieved through several methods:
The choice of solvents, temperature, and reaction time are critical in optimizing yield and purity during synthesis. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
The molecular formula is CHClNO, with a molecular weight of approximately 201.62 g/mol. The compound's structural characteristics contribute to its reactivity and interaction potential with biological systems.
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions:
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, which may exhibit different biological activities or properties.
The compound is typically characterized by:
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are often employed to confirm structure and purity during synthesis .
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol has several scientific applications:
This comprehensive analysis provides insights into the synthesis, properties, mechanisms, and applications of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, highlighting its significance in both research and industrial contexts.
The 4-chloropyrimidine scaffold of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol serves as a privileged structural motif in designing modulators for G protein-coupled receptors (GPCRs), particularly cannabinoid receptors (CB1). The electron-deficient pyrimidine ring enables nucleophilic aromatic substitution reactions, allowing efficient derivatization to create diverse ligand libraries. This compound acts as a key intermediate for synthesizing pyrimidinyl biphenylurea analogues that function as allosteric modulators of CB1 receptors. These modulators exhibit negative cooperativity with orthosteric agonists like CP55,940, reducing maximal efficacy (Emax) in G protein-coupled signaling pathways while simultaneously promoting β-arrestin recruitment—a phenomenon known as biased agonism [5].
Table 1: Physicochemical Properties of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
Property | Value |
---|---|
CAS No. | 1420871-29-9 |
Molecular Formula | C8H10ClN3O |
Molecular Weight | 199.64 g/mol |
SMILES | OC1CN(C2=NC=NC(Cl)=C2)CC1 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Topological Polar Surface Area | 42.85 Ų |
LogP (Predicted) | 1.19 (Consensus) |
The azetidin-3-ol moiety contributes to enhanced solubility (predicted LogS = -1.93) and optimal membrane permeability, addressing common challenges in CNS-targeted drug design. Structural analogs derived from this scaffold demonstrate potent anorectic effects in preclinical models by modulating CB1-mediated appetite regulation, positioning them as candidates for obesity therapeutics without the psychiatric side effects associated with orthosteric CB1 antagonists like rimonabant [5]. The synthetic versatility of the 6-chloropyrimidine group enables rapid diversification at the C4 position with amines (e.g., pyrrolidine, dimethylamine) to fine-tune allosteric cooperativity and signaling bias [5] [9].
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol functions as a critical precursor for kinase inhibitors targeting IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK-1)—key regulators of non-canonical NF-κB signaling and tumor microenvironment modulation. The azetidine ring’s ring strain and polarity enhance binding affinity to kinase ATP pockets while improving selectivity profiles. Structural modifications at three key sites generate potent inhibitors:
Table 2: Kinase Inhibition Profiles of Key Analogues
Analog Structure | IKKε IC50 (nM) | TBK-1 IC50 (nM) | Cellular Activity |
---|---|---|---|
5-[2-(Pyridin-4-ylamino)pyrimidin-4-yl]-2-(pyrrolidin-1-yl)benzonitrile | 15 | 22 | Suppresses LPS-induced IRF3 phosphorylation |
1-(6-(Morpholin-4-yl)pyrimidin-4-yl)azetidin-3-ol | 48 | 67 | Inhibits IFN-β production in macrophages |
1-(6-(Piperazin-1-yl)pyrimidin-4-yl)azetidin-3-ol | 36 | 51 | Reduces TNFα-driven inflammation |
These analogues exploit differential hinge region conformations in IKKε/TBK-1 versus other kinases. The azetidin-3-ol scaffold contributes to hydrogen bonding with catalytic lysine residues (e.g., Lys38 in IKKε), while the chloropyrimidine moiety anchors hydrophobic subpocket interactions. This dual binding mechanism enables selective disruption of NF-κB-inducing kinase (NIK)-mediated pathway activation—a driver of cancer cell survival and immune evasion [2] [10]. In hematological malignancies, lead compounds derived from this chemotype suppress NF-κB2/p100 processing into p52, blocking RelB-mediated transcriptional activation [1] [2].
The bifunctional nature of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol makes it an ideal candidate for proteolysis-targeting chimera (PROTAC) design. Its chloropyrimidine group serves as a covalent warhead or E3 ligase recruiter, while the azetidin-3-ol hydroxyl enables linker conjugation to target protein ligands. PROTACs incorporating this scaffold demonstrate enhanced degradation efficiency due to three key properties:
Table 3: PROTAC Design Features Enabled by Azetidin-3-ol Scaffold
PROTAC Component | Role of Scaffold | Degradation Targets | Efficacy (DC50) |
---|---|---|---|
E3 Ligase Binder | Chloropyrimidine binds CRBN or VHL ligases | BRD4, BTK, IRAK4 | <100 nM |
Linker Attachment | Hydroxyl group enables ester/carbamate linkers | Kinases, Nuclear receptors | Varies by target |
Warhead | Undecorated azetidine directs steric orientation | Transcriptional regulators | 10–500 nM |
Notably, PROTACs leveraging this scaffold degrade oncogenic kinases via cereblon-mediated ubiquitination. For example, a BRD4-directed PROTAC using pomalidomide conjugated through the azetidin-3-ol hydroxyl achieved >90% degradation at 100 nM in diffuse large B-cell lymphoma models [9]. The scaffold’s balanced lipophilicity (cLogP 1.19) facilitates nuclear membrane penetration, enabling degradation of transcription factors previously considered "undruggable." Future directions include developing heterobifunctional degraders targeting IKKα—a component of non-canonical NF-κB signaling—by conjugating the scaffold to NIK-mimetic ligands [2] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0